molecular formula C7H8O3 B2393655 2-formylcyclopent-2-ene-1-carboxylic Acid CAS No. 30758-76-0

2-formylcyclopent-2-ene-1-carboxylic Acid

Cat. No.: B2393655
CAS No.: 30758-76-0
M. Wt: 140.138
InChI Key: QMMOUMUWLXVWRW-UHFFFAOYSA-N
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Description

2-formylcyclopent-2-ene-1-carboxylic Acid is an organic compound with the molecular formula C7H8O3 It is a derivative of cyclopentene, featuring both a carboxylic acid and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formylcyclopent-2-ene-1-carboxylic Acid can be achieved through several methods. One common approach involves the oxidation of 2-Cyclopentene-1-carboxylic acid using suitable oxidizing agents. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to facilitate the oxidation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial processes to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-formylcyclopent-2-ene-1-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-formylcyclopent-2-ene-1-carboxylic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups. It serves as a model compound to understand the behavior of similar biological molecules.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-formylcyclopent-2-ene-1-carboxylic Acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-formylcyclopent-2-ene-1-carboxylic Acid is unique due to the presence of both a carboxylic acid and a formyl group. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that lack one of these functional groups .

Properties

IUPAC Name

2-formylcyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-4-5-2-1-3-6(5)7(9)10/h2,4,6H,1,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMOUMUWLXVWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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